Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS number and properties
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS number and properties
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of the chemical properties, synthesis, and potential biological relevance of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
Introduction
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate ester. The presence of a fluorine atom on the phenyl ring, a cyano group, and an acrylate moiety makes it a compound of interest for chemical synthesis and potentially for biological applications. The electron-withdrawing nature of the fluorine atom and the cyano group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential, hypothesized biological activity based on related compounds.
Chemical and Physical Properties
The properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 18861-57-9 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂ | [1][2] |
| Molecular Weight | 219.21 g/mol | [1][2] |
| Melting Point | 96-100 °C | [1] |
| Boiling Point | 330.7 °C at 760 mmHg | [1] |
| Density | 1.212 g/cm³ | [1] |
| Flash Point | 153.8 °C | [1] |
| XLogP3 | 2.5 | [2] |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate |
Experimental Protocols
The synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.
Synthesis Protocol: Knoevenagel Condensation
This protocol describes the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate using 4-fluorobenzaldehyde and ethyl cyanoacetate with a piperidine catalyst.
Materials:
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4-fluorobenzaldehyde
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Ethyl cyanoacetate
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Piperidine
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Ethanol (or other suitable solvent like toluene)
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Round-bottom flask
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Condenser
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Stirring apparatus
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Heating mantle
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Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
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In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
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Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.
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Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, filter the solid product and wash it with cold ethanol.
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If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
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Collect the crude product by filtration.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product as a solid.[4][5]
Characterization Protocol
The structure and purity of the synthesized Ethyl 2-cyano-3-(4-fluorophenyl)acrylate should be confirmed using standard analytical techniques.
Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should be used to confirm the presence of protons on the ethyl group and the aromatic ring, as well as the vinylic proton.
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¹³C NMR will confirm the number of unique carbons, including the carbonyl, cyano, and aromatic carbons.
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Infrared (IR) Spectroscopy:
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To identify characteristic functional groups, look for absorption bands corresponding to the C≡N (cyano), C=O (ester), and C=C (alkene) stretches.
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Mass Spectrometry (MS):
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To confirm the molecular weight of the compound.
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Elemental Analysis:
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To determine the percentage composition of C, H, N, and F, and compare it with the theoretical values.
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Single Crystal X-ray Diffraction:
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For unambiguous structure determination and to study supramolecular interactions.[6]
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Logical and Experimental Workflow
The following diagrams illustrate the synthesis and characterization workflow for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
Potential Biological Activity and Signaling Pathways (Hypothesized)
While direct biological studies on Ethyl 2-cyano-3-(4-fluorophenyl)acrylate are not extensively reported in the available literature, the broader class of cyanoacrylates has been investigated for various bioactivities, including anticancer properties.[7] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9]
Some cyanoacrylate derivatives have been shown to induce apoptosis in cancer cells. For instance, a study on a related compound demonstrated an apoptotic effect through the elevation of caspase-3 expression.[7] Based on these findings, a hypothesized signaling pathway for the potential anticancer activity of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is proposed to involve the intrinsic apoptosis pathway.
This proposed mechanism suggests that the compound could potentially induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates a caspase cascade, culminating in programmed cell death.
Disclaimer: The signaling pathway described above is a hypothesized mechanism based on the activity of related compounds and has not been experimentally validated for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. Further research is required to elucidate its actual biological effects and mechanism of action.
Conclusion
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is yet to be fully explored, the structural motifs present in the molecule suggest that it could be a candidate for investigation in drug discovery programs, particularly in the area of oncology. The provided protocols offer a solid foundation for its synthesis and characterization, paving the way for future biological evaluation.
References
- 1. Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | C12H10 F N O2 - BuyersGuideChem [buyersguidechem.com]
- 2. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate | C12H10FNO2 | CID 840994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
